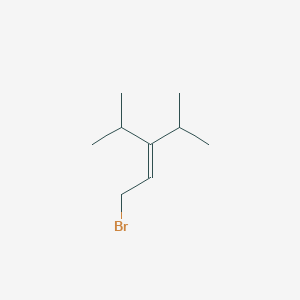

1-Bromo-3-isopropyl-4-methyl-2-pentene

Description

Properties

CAS No. |

1115-21-5 |

|---|---|

Molecular Formula |

C9H17Br |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-bromo-4-methyl-3-propan-2-ylpent-2-ene |

InChI |

InChI=1S/C9H17Br/c1-7(2)9(5-6-10)8(3)4/h5,7-8H,6H2,1-4H3 |

InChI Key |

OAQMBAJEEXIOAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=CCBr)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, 1-bromo-3-isopropyl-4-methyl-2-pentene is compared to three categories of compounds: bromoalkenes , branched bromoalkanes , and brominated aromatic derivatives .

2.1 Bromoalkenes

Allyl Bromide (3-Bromo-1-propene, C₃H₅Br) :

Allyl bromide is a simpler bromoalkene with a terminal double bond. Unlike the target compound, it lacks bulky substituents, enabling faster reaction kinetics in electrophilic additions (e.g., with Grignard reagents) and SN2 substitutions. However, the steric hindrance in 1-bromo-3-isopropyl-4-methyl-2-pentene may favor elimination over substitution due to Zaitsev’s rule .3-Bromo-1-pentene (C₅H₉Br) :

This linear bromoalkene shares the pentene backbone but lacks substituents. Its lower molecular weight (149.03 g/mol ) results in a lower boiling point compared to the target compound. The absence of bulky groups in 3-bromo-1-pentene allows for greater conformational flexibility in reactions .

2.2 Branched Bromoalkanes

- In contrast, the target compound’s branched structure and double bond may stabilize carbocation intermediates, favoring SN1 mechanisms in polar solvents .

- 1-Bromo-4-(tert-pentyl)benzene (C₁₁H₁₅Br): Though aromatic, this compound’s tert-pentyl group mirrors the steric bulk of the isopropyl and methyl groups in the target molecule. Both compounds exhibit reduced solubility in polar solvents due to nonpolar substituents .

2.3 Brominated Aromatic Derivatives

- 1-Bromo-3-isopropylbenzene (C₉H₁₁Br) :

This brominated aromatic compound shares the isopropyl substituent but lacks the alkene functionality. Its reactivity is dominated by electrophilic aromatic substitution, contrasting with the target compound’s susceptibility to addition reactions .

Comparative Data Table

| Property | 1-Bromo-3-isopropyl-4-methyl-2-pentene | Allyl Bromide | 1-Bromopropane | 1-Bromo-3-isopropylbenzene |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₅Br | C₃H₅Br | C₃H₇Br | C₉H₁₁Br |

| Molar Mass (g/mol) | 211.12 | 120.98 | 122.99 | 199.09 |

| Key Functional Groups | Bromoalkene, branched alkyl | Bromoalkene | Bromoalkane | Bromoarene, branched alkyl |

| Reactivity | Elimination > substitution | SN2, addition | SN2 | Electrophilic substitution |

| Steric Hindrance | High | Low | Low | Moderate |

Preparation Methods

Synthesis of the Allylic Alcohol Precursor

The Grignard reaction serves as a foundational step in synthesizing the allylic alcohol precursor required for subsequent bromination. In a representative protocol from US3997586A, 3-isopropyl-4-methyl-pentanone undergoes nucleophilic addition with vinyl magnesium chloride (CH₂=CHMgCl) in tetrahydrofuran (THF) under inert conditions. The reaction proceeds as follows:

-

Ketone Activation : The carbonyl group of 3-isopropyl-4-methyl-pentanone is attacked by the Grignard reagent, forming a magnesium alkoxide intermediate.

-

Workup : Hydrolysis with water yields 3-isopropyl-4-methyl-1-penten-3-ol, a tertiary allylic alcohol.

-

Purification : The crude product is extracted with ether, dried over magnesium sulfate, and distilled under reduced pressure to isolate the alcohol.

This method achieves high regioselectivity due to the steric bulk of the isopropyl and methyl groups, which direct the Grignard reagent to the less hindered carbonyl position.

Bromination of the Allylic Alcohol

The tertiary alcohol is subsequently brominated using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). According to, the optimal conditions involve:

-

Reagent : Concentrated HBr (48% w/w) in a stoichiometric excess.

-

Temperature : Room temperature (20–25°C) to minimize carbocation rearrangements.

-

Mechanism : The reaction proceeds via an SN1 pathway , where protonation of the hydroxyl group generates a tertiary carbocation intermediate. Bromide ion attack yields 1-bromo-3-isopropyl-4-methyl-2-pentene.

Key Data :

Direct Bromination of Allylic Alcohols

Reaction Conditions and Optimization

An alternative one-step method involves treating 3-isopropyl-4-methyl-1-penten-3-ol directly with HBr under acidic conditions. This approach eliminates the need for Grignard reagent preparation, streamlining the synthesis:

-

Acid Catalysis : Sulfuric acid (H₂SO₄) is employed to protonate the hydroxyl group, converting it into a better leaving group (H₂O).

-

Nucleophilic Substitution : Bromide ion displaces water, forming the desired bromide.

Advantages :

-

Reduced synthetic steps.

-

Compatibility with large-scale production.

Challenges :

-

Risk of elimination reactions (e.g., forming 3-isopropyl-4-methyl-1,3-pentadiene) if temperatures exceed 40°C.

Mechanistic Considerations

Carbocation Stability and Rearrangements

The SN1 mechanism dominates in tertiary alcohol brominations due to the stability of the carbocation intermediate. In 3-isopropyl-4-methyl-1-penten-3-ol, the carbocation is stabilized by:

-

Hyperconjugation : Adjacent methyl and isopropyl groups donate electron density.

-

Steric Shielding : Branched substituents hinder nucleophilic attack at unintended positions.

Notably, no carbocation rearrangements (e.g., hydride or alkyl shifts) are reported in, likely due to the intermediate’s inherent stability.

Solvent and Temperature Effects

-

Polar Protic Solvents : Enhance carbocation stability via solvation (e.g., H₂O in HBr mixtures).

-

Low Temperatures : Mitigate side reactions such as polymerization or elimination.

Comparative Analysis of Synthetic Routes

| Parameter | Grignard + Bromination | Direct Bromination |

|---|---|---|

| Steps | 2 | 1 |

| Yield | ~80% | ~75% (estimated) |

| Purity | High (distilled) | Moderate |

| Scalability | Moderate | High |

| Byproducts | Minimal | Potential elimination |

Key Insights :

-

The Grignard route offers higher purity but requires specialized equipment for handling air-sensitive reagents.

-

Direct bromination is preferable for industrial-scale synthesis despite marginally lower yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.